molecular formula C16H12Br2N2S3 B12048384 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole CAS No. 332110-09-5

3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole

Cat. No.: B12048384
CAS No.: 332110-09-5
M. Wt: 488.3 g/mol
InChI Key: CMSSVMGYNULUKR-UHFFFAOYSA-N
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Description

3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two 4-bromobenzylthio groups attached to the 3 and 5 positions of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole typically involves the reaction of 4-bromobenzyl bromide with a thiadiazole precursor. One common method involves the use of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol as the starting material. The reaction is carried out in the presence of anhydrous potassium carbonate and N,N-dimethylformamide as the solvent. The mixture is stirred at room temperature for several hours, followed by the addition of water to precipitate the product. The crude product is then purified by recrystallization from a suitable solvent mixture, such as ethanol and chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: Research has shown that thiadiazole derivatives exhibit antimicrobial, antifungal, and antiviral activities. 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole is being investigated for its potential as a bioactive agent against various pathogens.

    Medicine: The compound has shown promise in preliminary studies as an anticancer agent. Its ability to inhibit the growth of cancer cells is being explored, with a focus on understanding its mechanism of action and potential therapeutic applications.

    Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and polymers. This compound may find applications in these areas due to its chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the inhibition of key cellular processes. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival. Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two 4-bromobenzylthio groups attached to the thiadiazole ring

Properties

CAS No.

332110-09-5

Molecular Formula

C16H12Br2N2S3

Molecular Weight

488.3 g/mol

IUPAC Name

3,5-bis[(4-bromophenyl)methylsulfanyl]-1,2,4-thiadiazole

InChI

InChI=1S/C16H12Br2N2S3/c17-13-5-1-11(2-6-13)9-21-15-19-16(23-20-15)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2

InChI Key

CMSSVMGYNULUKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NSC(=N2)SCC3=CC=C(C=C3)Br)Br

Origin of Product

United States

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